molecular formula C12H12N2O B6614158 N-methyl-N'-(1-naphthyl)urea CAS No. 75038-20-9

N-methyl-N'-(1-naphthyl)urea

Cat. No. B6614158
CAS RN: 75038-20-9
M. Wt: 200.24 g/mol
InChI Key: VDJTZEDAWWLYLP-UHFFFAOYSA-N
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Patent
US05661153

Procedure details

N-Methyl-N'-(1-naphthyl)urea was prepared preliminarily from 1-naphthyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-3-methyl-1-(1-naphthyl)uracil and then reduced with hydrogen gas to prepare 5,6-diamino-3-methyl-1-(1-naphthyl)uracil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6-amino-3-methyl-1-(1-naphthyl)uracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5,6-diamino-3-methyl-1-(1-naphthyl)uracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N=C=O)C2C(=CC=CC=2)C=CC=1.CN.NC(N)=O.C(CC(O)=O)#N.N([O-])=O.[Na+].NC1[N:36]([C:37]2[C:46]3[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=3)[CH:40]=[CH:39][CH:38]=2)[C:35](=[O:47])[N:34](C)[C:33](=O)C=1.[H][H].NC1C(=O)N(C)C(=O)N(C2C3C(=CC=CC=3)C=CC=2)C=1N>>[CH3:33][NH:34][C:35]([NH:36][C:37]1[C:46]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[CH:40]=[CH:39][CH:38]=1)=[O:47] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
6-amino-3-methyl-1-(1-naphthyl)uracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(N(C(N1C1=CC=CC2=CC=CC=C12)=O)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
5,6-diamino-3-methyl-1-(1-naphthyl)uracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(N(C(N(C1N)C1=CC=CC2=CC=CC=C12)=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uracil ring

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)NC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.